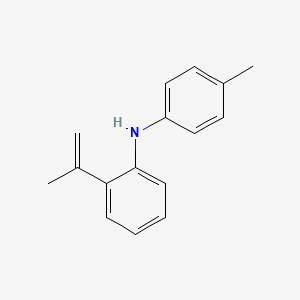![molecular formula C16H9F3N4 B14209961 5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-16-3](/img/structure/B14209961.png)
5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that belongs to the class of quinoline-pyrazole derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-pyridylhydrazine with a trifluoromethyl-substituted ketone, followed by cyclization to form the pyrazolo[4,3-c]isoquinoline core . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.
Major Products Formed
科学的研究の応用
5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
作用機序
The mechanism of action of 5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways . The trifluoromethyl group enhances its binding affinity and specificity towards the target enzyme .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacks the pyrazole and trifluoromethyl groups.
Pyrazoloquinoline: Similar structure but without the trifluoromethyl group.
Pyridinyl-pyrazoles: Compounds with a pyridine and pyrazole ring but different substituents.
Uniqueness
The uniqueness of 5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds .
特性
CAS番号 |
824968-16-3 |
|---|---|
分子式 |
C16H9F3N4 |
分子量 |
314.26 g/mol |
IUPAC名 |
5-pyridin-2-yl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H9F3N4/c17-16(18,19)15-14-13(22-23-15)10-6-2-1-5-9(10)12(21-14)11-7-3-4-8-20-11/h1-8H,(H,22,23) |
InChIキー |
KSRKGRPIIQVWSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC3=C(NN=C23)C(F)(F)F)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)

![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)




![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
